![molecular formula C16H18N2O3S B2592856 2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester CAS No. 519019-36-4](/img/structure/B2592856.png)
2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester
Overview
Description
Scientific Research Applications
- CBM serves as a valuable building block for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and CBM acts as an organoboron reagent in these reactions. Its mild reaction conditions and functional group tolerance make it widely applicable .
- While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention. CBM can undergo catalytic protodeboronation, providing a pathway for the functionalization of alkyl boronic esters .
- CBM derivatives have been employed in the synthesis of coumarins. For instance, S-benzylated or S-alkylated coumarins can be prepared by reacting CBM-based precursors with various alkyl and benzyl halides. These coumarins find applications in medicinal chemistry and materials science .
Transition Metal-Catalyzed Cross-Coupling Reactions
Protodeboronation
Coumarin Derivatives Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazoles, a structural component of this compound, are known to have diverse biological activities and can interact with various biological targets .
Biochemical Pathways
Benzothiazoles are known to interfere with various biochemical pathways depending on their specific substitutions .
Result of Action
Benzothiazoles are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities .
properties
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGJMDUXYXQLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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